molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0

7-Chloro-3-MethylBenzo[B]Thiophene

Cat. No. B097379
Key on ui cas rn: 17514-68-0
M. Wt: 182.67 g/mol
InChI Key: PIURQZBTTSWWOY-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of 2-chlorothiophenol (750 μL, 6.6 mmol), chloroacetone (1.1 mL, 13.8 mmol) and K2CO3 (1.8 g, 13 mmol) in acetone (15 mL) was refluxed for 2 h. The mixture was filtered and the solvent evaporated. The crude product was dissolved in chlorobenzene (30 mL) and polyphosphoric acid (PPA, 0.5 g) was added. The resulting mixture was refluxed over night (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). Additional PPA (0.5 g) was added and the reaction mixture was refluxed for another 7 h. The solvent was decanted from the PPA-residue, the residue was treated with CH2Cl2 and the combined organic extracts were washed with water and dried, and then the solvents were removed by evaporation. The crude product was purified on silica using heptane as eluent, to give the title compound (770 mg, 64% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.44 (d, J=1.20 Hz, 3 H) 7.14 (q, J=1.20 Hz, 1 H) 7.32-7.38 (m, 2 H) 7.60-7.65 (m, 1 H)
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Cl[CH2:10][C:11](=O)[CH3:12].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[C:3]2[S:8][CH:10]=[C:11]([CH3:12])[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
750 μL
Type
reactant
Smiles
ClC1=C(C=CC=C1)S
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in chlorobenzene (30 mL)
ADDITION
Type
ADDITION
Details
polyphosphoric acid (PPA, 0.5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed over night (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272)
ADDITION
Type
ADDITION
Details
Additional PPA (0.5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for another 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from the PPA-residue
ADDITION
Type
ADDITION
Details
the residue was treated with CH2Cl2
WASH
Type
WASH
Details
the combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2C(=CSC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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